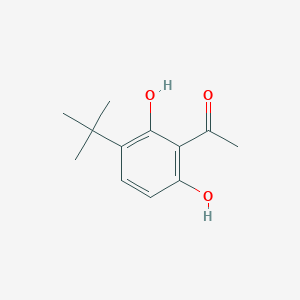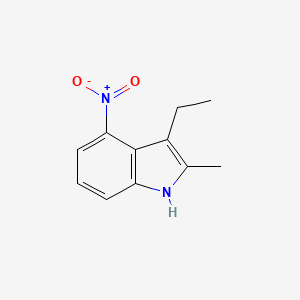
2,4-Dichloro-6-pyridin-3-ylpyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Dichloro-6-pyridin-3-ylpyrimidine: is a heterocyclic compound that contains both pyridine and pyrimidine rings. This compound is characterized by the presence of two chlorine atoms at the 2 and 4 positions of the pyrimidine ring and a pyridin-3-yl group at the 6 position. It is widely used in various fields due to its unique chemical properties and biological activities .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dichloro-6-pyridin-3-ylpyrimidine typically involves the reaction of 2,4-dichloropyrimidine with a pyridine derivative. One common method is the nucleophilic substitution reaction where the pyridine derivative acts as a nucleophile and displaces the chlorine atoms on the pyrimidine ring. This reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydride to facilitate the nucleophilic attack .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch reactions. The reaction conditions are optimized to ensure high yield and purity of the product. This includes controlling the temperature, reaction time, and the concentration of reactants. The product is then purified using techniques such as recrystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions: 2,4-Dichloro-6-pyridin-3-ylpyrimidine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms on the pyrimidine ring can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Coupling Reactions: It can participate in coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in the presence of a base such as potassium carbonate or sodium hydride.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents used. For example, nucleophilic substitution with an amine would yield an aminopyrimidine derivative .
Aplicaciones Científicas De Investigación
2,4-Dichloro-6-pyridin-3-ylpyrimidine has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents, particularly those targeting cancer and infectious diseases.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2,4-Dichloro-6-pyridin-3-ylpyrimidine involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit certain enzymes or interfere with DNA synthesis, leading to its antimicrobial or anticancer effects. The exact pathways and molecular targets can vary depending on the specific application and the structure of the compound .
Comparación Con Compuestos Similares
2,4-Dichloropyrimidine: A simpler compound with similar reactivity but lacking the pyridin-3-yl group.
2,4,6-Trichloropyrimidine: Contains an additional chlorine atom, which can lead to different reactivity and applications.
Pyridin-3-ylpyrimidine: Lacks the chlorine atoms, resulting in different chemical properties and reactivity.
Uniqueness: 2,4-Dichloro-6-pyridin-3-ylpyrimidine is unique due to the presence of both chlorine atoms and the pyridin-3-yl group. This combination imparts distinct chemical properties, making it a versatile compound for various applications in research and industry .
Propiedades
Fórmula molecular |
C9H5Cl2N3 |
|---|---|
Peso molecular |
226.06 g/mol |
Nombre IUPAC |
2,4-dichloro-6-pyridin-3-ylpyrimidine |
InChI |
InChI=1S/C9H5Cl2N3/c10-8-4-7(13-9(11)14-8)6-2-1-3-12-5-6/h1-5H |
Clave InChI |
RFBNWIATFNFUNU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CN=C1)C2=CC(=NC(=N2)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(1-Methylpiperidin-4-yl)amino]quinolin-6-ol](/img/structure/B13865870.png)

![Ethyl 6-(3-chlorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxylate](/img/structure/B13865876.png)
![(7R)-Benzhydryl 3-((methylsulfonyl)oxy)-8-oxo-7-(2-phenylacetamido)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B13865886.png)
![Ethyl [(4,6-dichloro-1,3,5-triazin-2-yl)oxy]acetate](/img/structure/B13865888.png)


![2-(3-Methylphenyl)-[1,3]oxazolo[5,4-b]pyridine](/img/structure/B13865915.png)





